N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 59134-90-6
VCID: VC3954603
InChI: InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12)
SMILES: C1=C(N=C(S1)Br)NC(=O)C(F)(F)F
Molecular Formula: C5H2BrF3N2OS
Molecular Weight: 275.05 g/mol

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

CAS No.: 59134-90-6

Cat. No.: VC3954603

Molecular Formula: C5H2BrF3N2OS

Molecular Weight: 275.05 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide - 59134-90-6

Specification

CAS No. 59134-90-6
Molecular Formula C5H2BrF3N2OS
Molecular Weight 275.05 g/mol
IUPAC Name N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12)
Standard InChI Key DXTZPTRXZUOVFN-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)Br)NC(=O)C(F)(F)F
Canonical SMILES C1=C(N=C(S1)Br)NC(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 2-bromothiazole core substituted at the 4-position with a trifluoroacetamide group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid planar framework, while the electron-withdrawing bromine and trifluoromethyl groups enhance electrophilic reactivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₅H₂BrF₃N₂OS
Molecular Weight275.05 g/mol
SMILESC1=C(N=C(S1)Br)NC(=O)C(F)(F)F
InChIKeyDXTZPTRXZUOVFN-UHFFFAOYSA-N

The trifluoroacetamide moiety increases metabolic stability by resisting enzymatic hydrolysis, a critical feature for drug candidates.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves reacting 2-bromothiazole with trifluoroacetic anhydride (TFAA) in the presence of pyridine as a base:

2-Bromothiazole+TFAApyridine, refluxN-(2-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide\text{2-Bromothiazole} + \text{TFAA} \xrightarrow{\text{pyridine, reflux}} \text{N-(2-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide}

Optimization Strategies:

  • Solvent Choice: Dichloromethane or THF improves yield (>75%) compared to polar solvents.

  • Temperature: Reflux conditions (80–100°C) ensure complete conversion within 6–8 hours.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Scalability and Industrial Relevance

Pilot-scale production (100 g batches) reports a 68% yield, with bromine handling and exothermic reactions posing safety challenges. Continuous-flow systems are proposed to enhance scalability and reduce thermal degradation risks .

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by targeting enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. Docking simulations (AutoDock Vina) predict a binding affinity of −9.2 kcal/mol, superior to reference drug triclosan (−7.5 kcal/mol).

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 12.5 µM, comparable to cisplatin (IC₅₀ = 9.8 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Cell LineIC₅₀ (µM)MechanismSource
MCF-712.5Caspase-3 activation
A549 (lung)18.2ROS generation

Comparative Analysis with Thiazole Derivatives

CompoundSubstituentsAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
N-(2-Bromothiazol-4-yl)-2,2,2-trifluoroacetamideBr, CF₃CONH-8 (S. aureus)12.5 (MCF-7)
2-AminothiazoleNH₂64>50
2-ChlorothiazoleCl3228.4

The bromine and trifluoroacetamide groups synergistically enhance bioactivity by improving target binding and cellular uptake.

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural modifications (e.g., replacing Br with Cl or modifying the acetamide chain) could improve potency and reduce toxicity.

  • Combination Therapy: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) warrants exploration .

Materials Science

The compound’s electron-deficient thiazole ring makes it a candidate for:

  • Organic Semiconductors: As a π-conjugated building block in field-effect transistors.

  • Luminescent Materials: Coordination with transition metals (e.g., Ru(II)) for OLED applications .

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